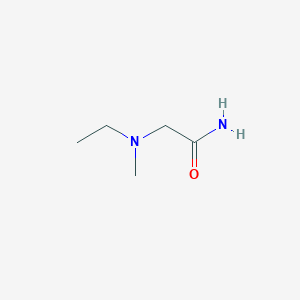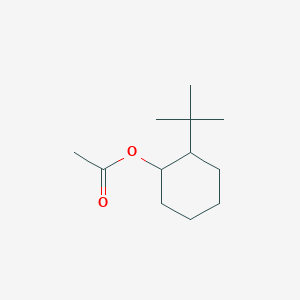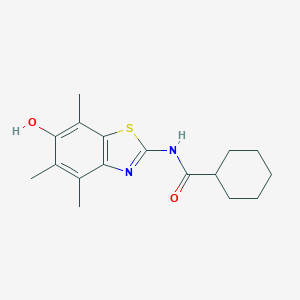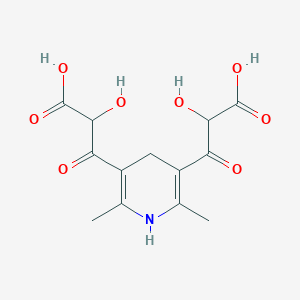
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process involving the reaction of different reagents. The synthesis method has been optimized to produce high yields of the compound. The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been extensively studied, and its biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves its interaction with different proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Effets Biochimiques Et Physiologiques
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate in lab experiments include its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily determined through various analytical techniques. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Orientations Futures
There are several future directions for the study of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for different applications. Finally, there is a need to investigate the potential toxicity of the compound and to develop appropriate safety measures for its handling.
In conclusion, 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has potential applications in various fields. The synthesis method has been optimized to produce high yields of the compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for different applications.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with hydroxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material science, it has been studied for its ability to form metal-organic frameworks (MOFs) with different metals. In catalysis, it has been explored for its potential as a catalyst in various reactions.
Propriétés
Numéro CAS |
111254-08-1 |
|---|---|
Nom du produit |
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate |
Formule moléculaire |
C11H15NO7 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
3-[5-(2-carboxy-2-hydroxyacetyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO8/c1-4-6(8(15)10(17)12(19)20)3-7(5(2)14-4)9(16)11(18)13(21)22/h10-11,14,17-18H,3H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
TUNNMICAJUKEJM-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
SMILES canonique |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
Synonymes |
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate 2,6-DMPDHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




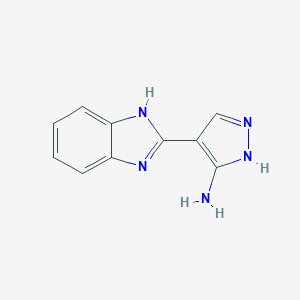
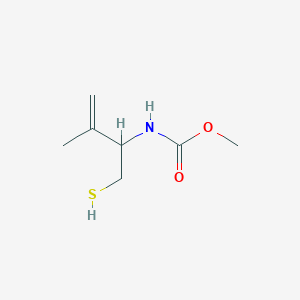

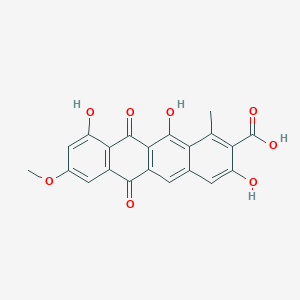
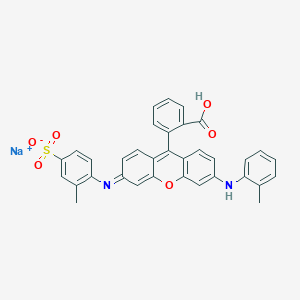
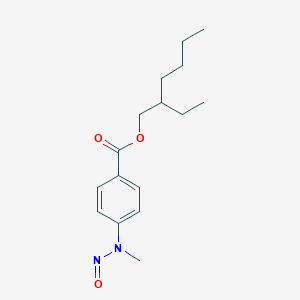

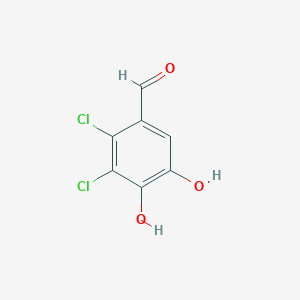
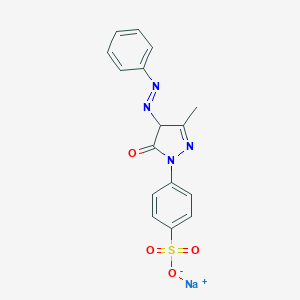
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
